molecular formula C25H27N7O3 B2756032 3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920376-08-5

3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2756032
CAS No.: 920376-08-5
M. Wt: 473.537
InChI Key: ADSJDAVMZSMJAM-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a piperazine linker and methoxyphenyl substituents. Its molecular formula is C₂₇H₂₆N₆O₂, with a molecular weight of 466.54 g/mol (calculated from ). The structure includes:

  • A triazolo[4,5-d]pyrimidin-7-yl core, a bicyclic heteroaromatic system known for its role in kinase inhibition and nucleic acid mimicry.
  • A piperazine moiety at position 4 of the triazolopyrimidine, enhancing solubility and enabling hydrogen bonding.
  • 3-(4-Methoxyphenyl) and 3-(3-methoxyphenyl) substituents, which influence electronic properties and bioavailability via methoxy group interactions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-34-20-9-6-18(7-10-20)8-11-22(33)30-12-14-31(15-13-30)24-23-25(27-17-26-24)32(29-28-23)19-4-3-5-21(16-19)35-2/h3-7,9-10,16-17H,8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSJDAVMZSMJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N6O3C_{25}H_{28}N_{6}O_{3}, with a molecular weight of approximately 440.54 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety and methoxyphenyl groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antimicrobial Activity : Many triazole derivatives are known for their antifungal and antibacterial properties. The presence of the triazolo-pyrimidine structure may enhance this activity against various pathogens.
  • Antitumor Activity : Preliminary studies suggest that related compounds demonstrate cytotoxic effects against cancer cell lines, indicating potential antitumor properties.
  • Neuropharmacological Effects : The piperazine moiety is often associated with neuroactive compounds, suggesting possible effects on neurotransmitter systems.

Antimicrobial Activity

A study published in Nature highlighted the antibacterial properties of triazole derivatives against ESKAPE pathogens, which are known for their resistance to antibiotics. The compound's structural analogs showed varying degrees of efficacy against these bacteria, suggesting that modifications to the triazole or pyrimidine rings could enhance activity against specific strains .

Antitumor Activity

In vitro assays demonstrated that structurally similar compounds exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Neuropharmacological Studies

Research on piperazine derivatives has shown their ability to modulate neurotransmitter systems. For instance, compounds similar to the one have been reported to stimulate phosphoinositide hydrolysis in astrocytoma cells, indicating potential implications for neurological disorders .

Case Studies

StudyFindingsImplications
Nature Study on Triazole DerivativesDemonstrated antibacterial activity against ESKAPE pathogensPotential use in treating drug-resistant infections
Antitumor Activity AssaySignificant cytotoxicity in MCF-7 and A549 cellsProspective development as an anticancer agent
Neuropharmacological AssessmentModulation of neurotransmitter activity in U373 MG cellsPossible applications in neurodegenerative diseases

The exact mechanisms by which 3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Triazole Ring : May interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
  • Pyrimidine Component : Could inhibit DNA synthesis or function through interference with nucleic acid metabolism.
  • Piperazine Moiety : Likely influences receptor binding and signaling pathways related to neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolopyrimidine Family

(a) 3-(4-Methylphenyl)-1-(4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
  • Key Differences : Replaces methoxy groups with methyl groups at the phenyl substituents.
(b) N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide (3c)
  • Key Differences: Incorporates a fused pyrimidodiazepinone system and an acrylamide side chain.
  • Impact : The extended conjugated system may enhance DNA intercalation, while the acrylamide group introduces reactivity for covalent binding to biological targets .

Pyrazoline Derivatives with Methoxyphenyl Substituents

Pyrazolines, though distinct from triazolopyrimidines, share structural motifs (e.g., methoxyphenyl groups) and pharmacological relevance. Examples from and include:

(a) 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h)
  • Structure : Features a pyrazoline core with 4-methoxyphenyl and 3,4-dimethylphenyl substituents.
  • Properties :
    • Molecular Weight : 356.47 g/mol.
    • Yield : 80% via chalcone-hydrazine condensation .
    • Spectral Data : IR peaks at 1682 cm⁻¹ (C=O), 1257 cm⁻¹ (C-O), and NMR signals consistent with methoxy and aromatic protons .
(b) 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Structure : Combines pyrazoline with a benzothiazole moiety.
  • Properties : Exhibits antitumor and antidepressant activities in preclinical studies .

Comparative Data Table

Compound Class Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Triazolopyrimidine Triazolo[4,5-d]pyrimidine 3-(4/3-Methoxyphenyl, piperazine 466.54 Kinase inhibition (hypothesized)
Methyl-Substituted Analog Triazolo[4,5-d]pyrimidine 4-Methylphenyl 450.52 Increased lipophilicity
Pyrazoline (1h) Pyrazoline 4-Methoxyphenyl, 3,4-dimethylphenyl 356.47 Anticancer activity (reported)
Benzothiazole-Pyrazoline Pyrazoline-Benzothiazole 4-Methoxyphenyl, methylbenzothiazole 409.49 Antidepressant activity (reported)

Key Findings from Comparative Analysis

Substituent Effects :

  • Methoxy groups enhance solubility and electronic interactions but may reduce metabolic stability compared to methyl groups.
  • Piperazine linkers improve water solubility and binding affinity to biological targets via hydrogen bonding .

Synthetic Yields :

  • Pyrazoline derivatives (e.g., 1h) achieve higher yields (~80–85%) via chalcone intermediates compared to triazolopyrimidines, which often require multistep syntheses .

Triazolopyrimidines are understudied in the provided evidence, highlighting a need for targeted biological assays.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including triazolopyrimidine core formation, piperazine coupling, and ketone functionalization. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalyst optimization : Palladium-based catalysts improve coupling reactions, while copper iodide aids in click chemistry steps .
  • Reaction monitoring : Use TLC and HPLC to track intermediate purity and minimize side products . Yield improvements (typically 60-75%) require inert atmospheres and controlled temperatures (e.g., 60–80°C for cyclization) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

A combination of ¹H/¹³C NMR (to verify methoxyphenyl and piperazine protons), IR (to confirm carbonyl stretching at ~1700 cm⁻¹), and HRMS (for molecular ion validation) is essential. X-ray crystallography may resolve ambiguities in triazole-pyrimidine ring conformation .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize in vitro assays targeting kinases or cyclooxygenase enzymes due to structural similarities to known inhibitors . Use:

  • Cell lines : Cancer lines (e.g., HeLa, MCF-7) for antiproliferative activity .
  • Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based kits for kinases .

Advanced Research Questions

Q. What methodologies are recommended for elucidating the mechanism of action?

  • Molecular docking : Compare binding affinities to kinase ATP-binding pockets (e.g., using AutoDock Vina) .
  • Kinase profiling panels : Screen against 50+ kinases to identify selectivity patterns .
  • Gene expression analysis : RNA-seq can reveal downstream pathways (e.g., apoptosis or cell cycle arrest) .

Q. How can structure-activity relationship (SAR) studies be structured for analogs of this compound?

  • Functional group variation : Replace methoxy groups with ethoxy or halogens to assess potency shifts .
  • Core modifications : Compare triazolopyrimidine vs. pyrazolopyrimidine cores in cytotoxicity assays .
  • Data analysis : Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) .
  • Metabolic stability testing : Use liver microsomes to identify degradation products that may skew results .
  • Structural validation : Reconfirm batch purity via elemental analysis (≤0.4% deviation) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate groups at the piperazine nitrogen to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers to increase plasma half-life .
  • logP adjustment : Aim for 2.5–3.5 via substituent modifications (e.g., replacing methoxy with hydrophilic groups) .

Q. How can stability under physiological conditions be systematically evaluated?

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via UPLC-MS .
  • Light/heat stress : Expose to 40°C/75% RH for 4 weeks to simulate storage conditions .
  • Plasma stability : Quantify intact compound after 24-hour incubation in human plasma .

Q. What experimental approaches assess cross-reactivity with off-target proteins?

  • Thermal shift assays : Measure ΔTₘ shifts to identify unintended protein binding .
  • SPR biosensors : Screen against GPCR panels to rule out CNS-related off-target effects .
  • CRISPR knockdown : Validate target specificity by comparing activity in WT vs. knockout cell lines .

Q. How can batch-to-batch reproducibility in synthesis be ensured?

  • DoE (Design of Experiments) : Optimize variables (e.g., stoichiometry, temperature) using response surface methodology .
  • In-line PAT (Process Analytical Technology) : Implement real-time FTIR to monitor reaction progression .
  • Quality control thresholds : Enforce ≥95% purity (HPLC) and ≤1.5% residual solvent (GC-MS) .

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